Cas no 2138238-13-6 (Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]-)
![Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/2138238-13-6x500.png)
Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- 化学的及び物理的性質
名前と識別子
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- Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]-
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- インチ: 1S/C10H9F3O/c11-9-4-6(3-7-5-14-7)1-2-8(9)10(12)13/h1-2,4,7,10H,3,5H2
- InChIKey: QCGRMUFTJWDDSS-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CC=C(C(F)F)C(F)=C1
Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698635-0.1g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-698635-10.0g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-698635-0.05g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-698635-5.0g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-698635-1.0g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-698635-0.5g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-698635-2.5g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-698635-0.25g |
2-{[4-(difluoromethyl)-3-fluorophenyl]methyl}oxirane |
2138238-13-6 | 95.0% | 0.25g |
$906.0 | 2025-03-12 |
Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]-に関する追加情報
Comprehensive Analysis of Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- (CAS No. 2138238-13-6)
The compound Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- (CAS No. 2138238-13-6) is a specialized epoxide derivative with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, featuring a difluoromethyl and fluorophenyl moiety, makes it a subject of growing interest in research and development. This article delves into its properties, synthesis, and applications, while addressing common queries from scientific communities and industry professionals.
One of the most frequently asked questions about Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- revolves around its synthetic pathways. Researchers often explore its preparation via epoxidation reactions of corresponding alkenes or through nucleophilic substitution of halohydrins. The presence of fluorine atoms in its structure enhances its stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in developing antifungal agents and herbicides, aligning with the increasing demand for sustainable agrochemicals.
Another area of interest is the physicochemical properties of CAS No. 2138238-13-6. Its molecular weight, solubility, and thermal stability are critical for formulation scientists. The compound exhibits moderate solubility in organic solvents like dichloromethane and acetone, which is advantageous for industrial-scale synthesis. Additionally, its low volatility and high purity make it suitable for high-throughput screening in drug discovery.
The application of Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- in medicinal chemistry is a hot topic among researchers. Its epoxide ring is highly reactive, enabling it to act as a cross-linking agent or a precursor for more complex structures. For instance, it has been investigated for its potential in covalent inhibitor design, a trending approach in targeted cancer therapies. This aligns with the broader industry shift toward precision medicine and personalized therapeutics.
Environmental and regulatory considerations are also paramount when discussing CAS No. 2138238-13-6. While the compound is not classified as hazardous, its biodegradability and ecotoxicity profiles are under scrutiny. Regulatory bodies emphasize the need for green chemistry principles in its production, reflecting the global push for sustainable manufacturing. Companies are increasingly adopting catalytic processes to minimize waste and energy consumption.
In conclusion, Oxirane, 2-[[4-(difluoromethyl)-3-fluorophenyl]methyl]- (CAS No. 2138238-13-6) is a versatile compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique fluorinated structure and reactivity make it a focal point for innovation. As research progresses, this compound is likely to play a pivotal role in addressing challenges in drug development and crop protection, meeting the evolving needs of modern science and industry.
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